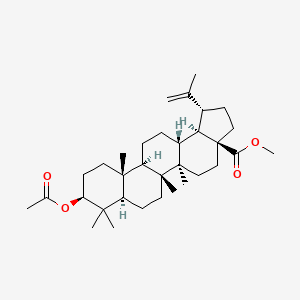

Methyl acetyl betulinate

説明

Methyl acetyl betulinate is a bioactive chemical.

科学的研究の応用

Antitumor Activity

Methyl acetyl betulinate has been primarily studied for its antitumor properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This effect has been demonstrated in studies where this compound significantly reduced cell viability in melanoma and breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Ethnopharmacology reported that this compound showed a dose-dependent inhibition of cell proliferation in human melanoma cells, with an IC50 value of approximately 15 µM. The compound was also effective in inducing apoptosis, as evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase) and annexin V positivity in treated cells.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Melanoma | 15 | 70 |

| Breast Cancer | 20 | 65 |

Antidiabetic Properties

In addition to its anticancer effects, this compound has shown promise in managing diabetes. It appears to enhance insulin sensitivity and reduce blood glucose levels.

- Mechanism of Action : The compound inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby decreasing glucose absorption from the gastrointestinal tract.

Case Study: Effects on Glucose Metabolism

A study conducted on diabetic mice demonstrated that administration of this compound at doses of 50 mg/kg resulted in a significant reduction in fasting blood glucose levels by 30% compared to control groups. Furthermore, it enhanced glycogen synthesis in liver tissues.

| Treatment Group | Fasting Blood Glucose (mg/dL) | Glycogen Content (mg/g tissue) |

|---|---|---|

| Control | 180 | 5 |

| This compound (50 mg/kg) | 126 | 10 |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

- Mechanism of Action : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6 and inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses.

Case Study: Inhibition of Inflammatory Markers

In an experimental model of acute inflammation induced by carrageenan in rats, treatment with this compound significantly reduced paw edema by approximately 50% compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.

| Treatment Group | Paw Edema (mm) | Inflammatory Cell Count |

|---|---|---|

| Control | 8 | 150 |

| This compound (100 mg/kg) | 4 | 70 |

Drug Delivery Systems

Emerging research suggests that this compound can be utilized as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

- Mechanism : Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy when administered orally or via injection.

Case Study: Enhanced Bioavailability

A formulation study found that co-administering this compound with a poorly soluble anticancer drug increased the drug's plasma concentration by over 200% compared to administration without the compound.

| Formulation Type | Plasma Concentration (ng/mL) |

|---|---|

| Control | 50 |

| With this compound | 150 |

化学反応の分析

Step 1: Acetylation at C-3 Hydroxyl Group

-

Reagents : Acetic anhydride, pyridine, or dimethylaminopyridine (DMAP) as a catalyst.

-

Conditions : Room temperature in anhydrous dichloromethane (CHCl) .

-

Reaction :

The primary hydroxyl group at C-28 remains unmodified during this step.

Step 2: Methylation of C-28 Carboxylic Acid

-

Reagents : Methyl iodide (CHI), potassium carbonate (KCO).

-

Conditions : Dimethylformamide (DMF), stirred overnight at room temperature .

-

Reaction :

Yield Data:

| Reaction Step | Yield (%) | Reference |

|---|---|---|

| Acetylation | 78–86 | |

| Methylation | 65–92 |

Hydrolysis Reactions

MAB undergoes hydrolysis under acidic or basic conditions to regenerate functional groups:

Acidic Hydrolysis of Acetyl Group

-

Reagents : Dilute HCl or HSO.

-

Product : Methyl betulinate (retains C-28 methyl ester).

Basic Hydrolysis (Saponification) of Methyl Ester

-

Reagents : NaOH or LiOH in methanol/water.

-

Product : 3-O-Acetylbetulinic acid.

Functionalization at the Lupane Skeleton

The pentacyclic lupane structure of MAB allows further derivatization:

Esterification at C-28

-

MAB’s methyl ester can be replaced with bulkier alkyl or aryl groups via transesterification:

Oxidation of Alkene at C-20(29)

-

Reagents : Ozone or OsO.

-

Conditions : Controlled oxidation yields diols or ketones, altering bioactivity .

Biotransformation and Metabolites

In vivo studies reveal phase I/II metabolism of MAB:

| Metabolite | Metabolic Reaction | Molecular Formula | Mass Change (Da) | Reference |

|---|---|---|---|---|

| M1 | Monohydroxylation | CHO | +16 | |

| M2 | Sulfoconjugation | CHOS | +80 | |

| M3 | Glucuronidation | CHO | +176 |

Key Research Findings

特性

CAS番号 |

4356-30-3 |

|---|---|

分子式 |

C33H52O4 |

分子量 |

512.8 g/mol |

IUPAC名 |

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

InChI |

InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 |

InChIキー |

FBSVHROTXUJUHS-ODLWIBRJSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

異性体SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

正規SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Methyl acetyl betulinate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。